![molecular formula C22H28N4OS B2387037 N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477303-25-6](/img/structure/B2387037.png)
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
科学的研究の応用
Therapeutic Applications in Neurological Diseases
Adamantanes, such as amantadine, have been utilized in treating neurological conditions. Research indicates that amantadine is a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, which has implications for managing Parkinson's disease and drug-induced extrapyramidal symptoms. Studies have shown that amantadine concentrations in the central nervous system under therapeutic conditions are homogeneously distributed across various brain areas, suggesting its potential for widespread neurological effects (Kornhuber et al., 1995).
Protective Effects Against COVID-19 in Neurological Patients
Research on adamantanes has also explored their potential protective effects against COVID-19, particularly in patients with neurological diseases such as multiple sclerosis, parkinsonism, and cognitive impairment. A questionnaire-based study assessing the severity of COVID-19 among patients treated with amantadine or memantine revealed that none developed clinical manifestations of the disease, suggesting adamantanes might have protective effects against COVID-19, especially in individuals suffering from neurological conditions (Rejdak & Grieb, 2020).
Impact on Antiviral Drug Resistance
The emergence of drug resistance is a significant concern in the treatment of influenza viruses. Adamantanes have been widely used for this purpose, but mutations in the M2 protein can lead to resistance. A comprehensive study covering samples from Alberta, Canada, between 1970 and 2007, found a significant increase in adamantane resistance among circulating H3N2 viruses, highlighting the need for continuous monitoring of antiviral resistance markers to ensure the optimal use of adamantanes for prophylaxis and treatment of influenza (Pabbaraju et al., 2008).
特性
IUPAC Name |
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-28-21-25-24-19(26(21)14-15-5-3-2-4-6-15)13-23-20(27)22-10-16-7-17(11-22)9-18(8-16)12-22/h2-6,16-18H,7-14H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNXEKWYKJCTBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。